1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one 1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18817424
InChI: InChI=1S/C11H13ClO2S/c1-3-14-9-5-4-8(6-10(9)15)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3
SMILES:
Molecular Formula: C11H13ClO2S
Molecular Weight: 244.74 g/mol

1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18817424

Molecular Formula: C11H13ClO2S

Molecular Weight: 244.74 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one -

Specification

Molecular Formula C11H13ClO2S
Molecular Weight 244.74 g/mol
IUPAC Name 1-chloro-1-(4-ethoxy-3-sulfanylphenyl)propan-2-one
Standard InChI InChI=1S/C11H13ClO2S/c1-3-14-9-5-4-8(6-10(9)15)11(12)7(2)13/h4-6,11,15H,3H2,1-2H3
Standard InChI Key ATZLNHYNIHVOHR-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)S

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one (IUPAC name: 1-chloro-1-(4-ethoxy-3-sulfanylphenyl)propan-2-one) is a halogenated aromatic ketone with the molecular formula C₁₁H₁₃ClO₂S and a molecular weight of 244.74 g/mol. The compound’s structure features a propan-2-one backbone substituted at the α-carbon with a chloro group and a para-ethoxy/meta-mercapto-substituted phenyl ring (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₃ClO₂S
Molecular Weight244.74 g/mol
CAS Registry1803721-08-5 (disputed)
SMILESCCOC1=C(C=C(C=C1)C(C(=O)C)Cl)S
InChI KeyATZLNHYNIHVOHR-UHFFFAOYSA-N

The structural complexity arises from the juxtaposition of electron-donating (ethoxy) and electron-withdrawing (chloro, mercapto) groups, which influence its reactivity and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Pathways

While explicit synthesis protocols for 1-Chloro-1-(4-ethoxy-3-mercaptophenyl)propan-2-one remain undocumented in public literature, analogous compounds suggest a multi-step approach involving:

  • Friedel-Crafts Acylation: Introduction of the propan-2-one moiety to a substituted benzene ring.

  • Ethoxylation: Etherification at the para position using ethylating agents like diethyl sulfate.

  • Chlorination: α-Chlorination via reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Mercapto Group Introduction: Thiolation at the meta position using sulfur nucleophiles under controlled conditions .

Industrial-scale production would likely optimize solvent systems (e.g., dichloromethane) and catalytic processes to enhance yield and purity.

Physicochemical Properties

Reactivity Profile

The compound’s reactivity is governed by three key functional groups:

  • Chloro Group: Participates in nucleophilic substitution (SN₂) reactions, enabling derivatization with amines or thiols.

  • Carbonyl Group: Susceptible to reduction (e.g., LiAlH₄ → secondary alcohol) or condensation reactions (e.g., Schiff base formation) .

  • Mercapto Group: Acts as a hydrogen bond donor and undergoes oxidation to disulfides or sulfonic acids.

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityLipophilic (soluble in DCM, THF)
StabilityAir-sensitive (mercapto group oxidation)
Melting PointNot reported

Applications and Research Findings

Pharmaceutical Intermediates

The compound’s structural motifs align with bioactive molecules:

  • Antimicrobial Agents: Mercapto groups exhibit metal-chelating properties, disrupting microbial enzyme function.

  • Kinase Inhibitors: The chloro-propanone scaffold mimics ATP-competitive inhibitors in kinase binding pockets.

Table 3: Potential Biological Targets

TargetMechanismEvidence Level
Bacterial Dihydrofolate ReductaseThiol-mediated inhibitionIn silico
Human MAP KinasesCompetitive ATP bindingHypothetical

Structural Analogs and Comparative Analysis

Functional Group Variations

Comparative studies with analogs highlight the impact of substituents on bioactivity:

Table 4: Analog Comparison

CompoundKey DifferenceBioactivity ShiftSource
1-(4-Chloro-2-mercaptophenyl)propan-2-oneLacks ethoxy groupReduced solubility
1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-oneMethylthio vs. mercaptoEnhanced metabolic stability

Future Directions

Research Opportunities

  • Mechanistic Studies: Elucidate interactions with biological targets via X-ray crystallography.

  • Process Optimization: Develop greener synthesis routes using biocatalysts or flow chemistry.

  • Therapeutic Exploration: Screen against neglected disease targets (e.g., tropical parasites).

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